![molecular formula C15H16N2O2 B1372312 1-(2,4-二甲基苯基)-1H,4H,5H,6H-环戊[c]吡唑-3-羧酸 CAS No. 1152535-85-7](/img/structure/B1372312.png)

1-(2,4-二甲基苯基)-1H,4H,5H,6H-环戊[c]吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

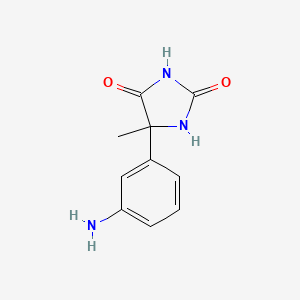

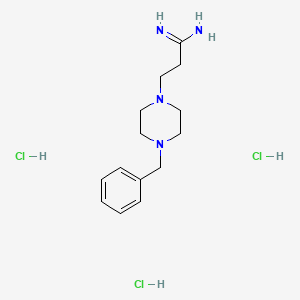

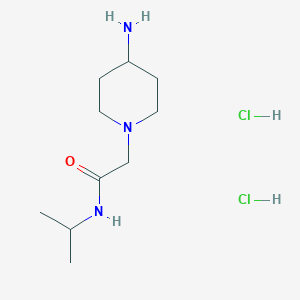

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate .科学研究应用

Medicinal Chemistry

The pyrazole core of the compound is a significant pharmacophore in medicinal chemistry due to its structural similarity to the adenine part of ATP, making it a potential candidate for kinase inhibition . This structural feature can be exploited to design inhibitors that can modulate various biological pathways, potentially leading to the development of new therapeutic agents.

Drug Discovery

In drug discovery, the pyrazole moiety is frequently used as a scaffold for the synthesis of bioactive molecules. Its presence in a compound can contribute to a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects . The compound’s ability to interact with different enzymes and receptors can be harnessed to develop novel drugs.

Agrochemistry

Pyrazole derivatives have been explored for their herbicidal properties. The structural versatility of pyrazoles allows for the synthesis of compounds that can act as growth regulators or herbicides, potentially contributing to the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are known to form complexes with various metals. These complexes can exhibit interesting magnetic, electronic, and catalytic properties, making them useful in materials science and catalysis .

Organometallic Chemistry

The pyrazole ring can act as a ligand in organometallic complexes, which are pivotal in catalysis, including processes like hydrogenation, carbon-carbon bond formation, and more . These complexes can be applied in the synthesis of fine chemicals and pharmaceuticals.

作用机制

While the specific mechanism of action for “1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” is not available, it’s worth noting that pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9-6-7-12(10(2)8-9)17-13-5-3-4-11(13)14(16-17)15(18)19/h6-8H,3-5H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKVHGWVRWFRLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)

![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)

amine hydrochloride](/img/structure/B1372250.png)